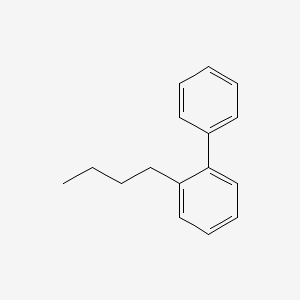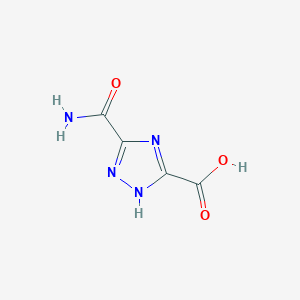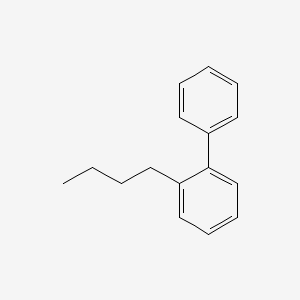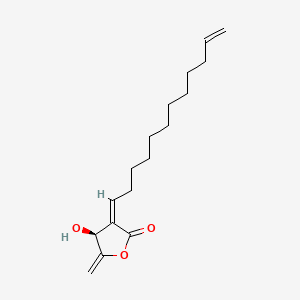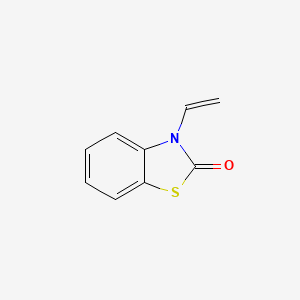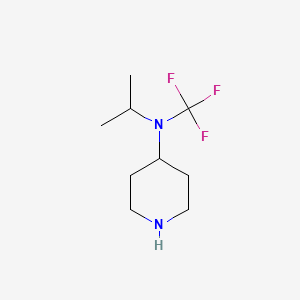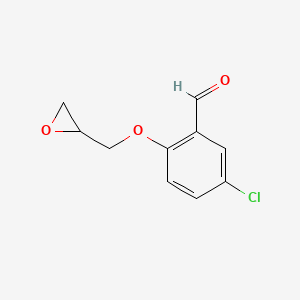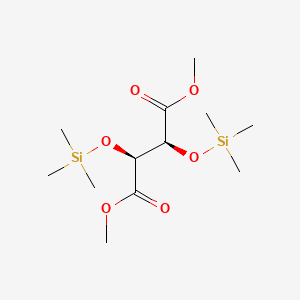
Dimethyl (2S,3S)-2,3-bis((trimethylsilyl)oxy)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butanedioic acid dimethyl ester backbone. It is often utilized in various chemical reactions and research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The resulting dimethyl ester is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete silylation.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and consistency in the production process.
化学反应分析
Types of Reactions
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester involves its interaction with various molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ester functional groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in synthetic chemistry.
相似化合物的比较
Similar Compounds
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid: Lacks the dimethyl ester groups but shares similar reactivity.
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid diethyl ester: Similar structure with ethyl ester groups instead of methyl.
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dipropyl ester: Contains propyl ester groups, offering different solubility and reactivity.
Uniqueness
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester is unique due to its specific combination of trimethylsiloxy and dimethyl ester groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
属性
分子式 |
C12H26O6Si2 |
|---|---|
分子量 |
322.50 g/mol |
IUPAC 名称 |
dimethyl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C12H26O6Si2/c1-15-11(13)9(17-19(3,4)5)10(12(14)16-2)18-20(6,7)8/h9-10H,1-8H3/t9-,10-/m0/s1 |
InChI 键 |
IGAUXTHUYAWGSI-UWVGGRQHSA-N |
手性 SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
COC(=O)C(C(C(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


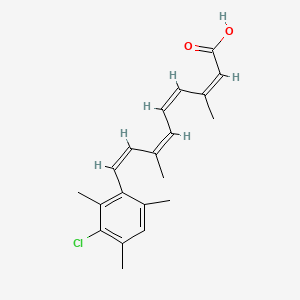
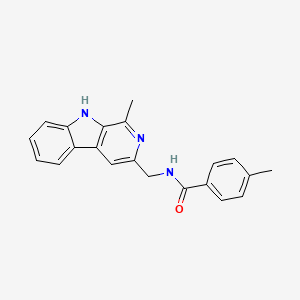
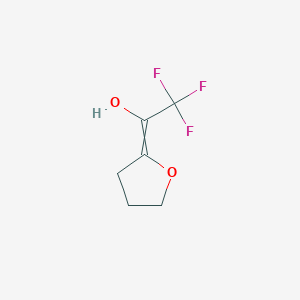
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
